2-(Difluoromethyl)quinoline-3-carboxylic acid

Description

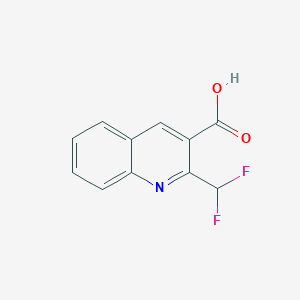

2-(Difluoromethyl)quinoline-3-carboxylic acid (CAS: 2167417-22-1) is a fluorinated quinoline derivative with the molecular formula C₁₁H₇F₂NO₂ and a molar mass of 223.18 g/mol . The compound features a quinoline backbone substituted at the 2-position with a difluoromethyl (-CF₂H) group and at the 3-position with a carboxylic acid (-COOH) moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Fluorination at the 2-position enhances metabolic stability and bioavailability, as fluorine’s electronegativity modulates the molecule’s lipophilicity and pKa .

Properties

IUPAC Name |

2-(difluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2/c12-10(13)9-7(11(15)16)5-6-3-1-2-4-8(6)14-9/h1-5,10H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLJULVLHAULFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Difluoromethyl)quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with difluoromethylating agents under specific conditions . Another approach includes the cyclization of appropriate precursors in the presence of catalysts such as transition metals or under metal-free conditions . Industrial production methods often employ scalable and efficient processes, including the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

2-(Difluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-(Difluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of 2-(difluoromethyl)quinoline-3-carboxylic acid with structurally analogous compounds:

Structural and Functional Group Variations

Physicochemical and Electronic Properties

- Lipophilicity: The difluoromethyl group (-CF₂H) in this compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Acidity : The 3-carboxylic acid group (pKa ~2.5) facilitates salt formation for improved solubility, while fluorine’s inductive effect slightly lowers the pKa of adjacent groups, affecting ionization .

- Steric Effects : Bulkier substituents (e.g., adamantyl in ) reduce conformational flexibility but improve target specificity in antitubercular applications .

Biological Activity

2-(Difluoromethyl)quinoline-3-carboxylic acid is a fluorinated derivative of quinoline, which has gained attention for its diverse biological activities. This compound's unique structure, characterized by the presence of difluoromethyl and carboxylic acid functional groups, suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

The molecular formula for this compound is C10H8F2N1O2. The difluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions and pharmacokinetics.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group can facilitate hydrogen bonding with proteins, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This dual capability enables the compound to modulate enzyme activity and receptor interactions effectively.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro assays on RAW264.7 mouse macrophages demonstrated that these compounds can reduce lipopolysaccharide (LPS)-induced inflammation without causing cytotoxicity .

- Anticancer Potential : The compound has shown selective cytotoxic effects against various cancer cell lines, including MCF7 (mammary), HCT116 (colorectal), and HELA (cervical). Notably, quinoline derivatives were found to possess growth inhibition capabilities, suggesting potential as chemotherapeutic agents .

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several quinoline derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls .

- Anticancer Activity Evaluation : In a comparative study of several quinoline derivatives, this compound exhibited notable antiproliferative effects against MCF7 cells with an IC50 value that was significantly lower than that of traditional chemotherapeutics like cisplatin .

Comparative Activity Table

| Compound | Anti-inflammatory IC50 (µM) | Cytotoxicity IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 10 | 15 | 1.5 |

| Quinoline-4-carboxylic acid | 12 | 20 | 1.67 |

| Indomethacin | 8 | 25 | 3.125 |

| Cisplatin | N/A | 5 | N/A |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(difluoromethyl)quinoline-3-carboxylic acid derivatives?

The Friedländer condensation and one-pot multicomponent reactions are widely used. For example, substituted quinoline-3-carboxylic acids can be synthesized via ultrasound-assisted Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate, achieving yields of 52–82% . One-pot reactions with salicylaldehydes or naphthaldehyde derivatives further enable functionalization at the 2-position of the quinoline core .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and fluorine integration.

- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) groups.

- Elemental analysis to verify purity and molecular composition .

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .

Q. What are the primary structural modifications explored to enhance the solubility of quinoline-3-carboxylic acid derivatives?

Researchers often introduce polar substituents (e.g., hydroxyl, methoxy, or methylenedioxy groups) to the quinoline core or esterify the carboxylic acid group to improve solubility in organic solvents . Ethyl or methyl esters are common intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Systematic optimization involves:

- Catalyst screening : Acidic catalysts (e.g., KHSO₄) under ultrasound irradiation enhance reaction rates and yields .

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

- Temperature control : Reactions performed at 80–100°C balance kinetic efficiency and thermal stability of sensitive fluorinated intermediates . For example, adjusting the molar ratio of aldehyde to ketoester precursors can increase yields from 52% to 82% .

Q. What is the mechanistic role of the difluoromethyl group in modulating biological activity?

The difluoromethyl group enhances metabolic stability and bioavailability by:

- Reducing basicity of adjacent amines via inductive effects, improving membrane permeability .

- Participating in hydrophobic interactions with protein targets (e.g., enzyme active sites) due to its lipophilic nature . Comparative studies of fluorinated vs. non-fluorinated analogs show improved IC₅₀ values in antimicrobial and anti-inflammatory assays .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar quinoline-3-carboxylic acid derivatives?

Discrepancies are addressed through:

- Comparative structure-activity relationship (SAR) studies : Systematic variation of substituents at the 2-, 3-, and 6-positions to isolate contributing factors .

- Standardized bioassays : Re-evaluating activities under uniform conditions (e.g., MIC testing against E. coli or S. aureus) to control for experimental variability .

- Purity validation : Ensuring compounds are ≥95% pure via HPLC to exclude confounding effects of impurities .

Q. What strategies are employed to study the stability of this compound derivatives under physiological conditions?

- pH-dependent stability assays : Incubating compounds in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) environments to assess hydrolysis of ester or amide bonds .

- Metabolic stability studies : Using liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .

- Thermogravimetric analysis (TGA) : Monitoring thermal decomposition profiles to guide storage conditions .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound derivatives yield varying enantiomeric excess (ee) values?

Disparities arise from:

- Catalyst stereoselectivity : Chiral phosphine catalysts (e.g., ferrocenyl-phosphine) in annulation reactions improve ee values to >90%, whereas non-chiral catalysts produce racemic mixtures .

- Reaction intermediates : Keto-enol tautomerism in cyclocondensation steps can lead to epimerization, reducing enantiopurity .

Q. How do conflicting reports on the antibacterial efficacy of quinoline-3-carboxylic acid derivatives inform future research?

Contradictions highlight the need for:

- Strain-specific testing : Activity against Gram-positive vs. Gram-negative bacteria varies due to differences in cell wall permeability .

- Mechanistic studies : Identifying whether activity stems from topoisomerase inhibition or membrane disruption .

- Resistance profiling : Monitoring mutations in target enzymes (e.g., DNA gyrase) to preempt resistance .

Methodological Recommendations

- For low-yield reactions : Optimize stoichiometry, employ ultrasound irradiation to accelerate kinetics, or switch to microwave-assisted synthesis .

- For SAR studies : Prioritize modifications at the 2-position (difluoromethyl) and 3-position (carboxylic acid) to maximize bioactivity .

- For stability challenges : Use prodrug strategies (e.g., ester-to-acid conversion in vivo) to enhance pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.